A Technical Guide to 4-Chloro-3,5-dimethoxypyridazine: A Predictive Exploration of a Novel Scaffold
A Technical Guide to 4-Chloro-3,5-dimethoxypyridazine: A Predictive Exploration of a Novel Scaffold
Introduction: The pyridazine scaffold, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry. Its derivatives are known to exhibit a wide array of biological activities, including anti-inflammatory, anticancer, and antihypertensive properties.[1][2][3] This guide focuses on the specific, yet novel, structure of 4-Chloro-3,5-dimethoxypyridazine. A thorough review of the scientific literature and chemical databases indicates that this compound has not been explicitly synthesized or characterized, and as such, no CAS number has been assigned.
This document, therefore, serves as a predictive guide for researchers, scientists, and drug development professionals interested in this unique chemical entity. By applying fundamental principles of organic chemistry, we will explore the predicted properties, reactivity, and potential applications of 4-Chloro-3,5-dimethoxypyridazine. Our analysis is grounded in the established chemistry of the pyridazine core and the well-understood electronic effects of its chloro and methoxy substituents.
The Pyridazine Core: An Electron-Deficient Heterocycle
Pyridazine (1,2-diazine) is a planar, aromatic heterocycle. The presence of two adjacent, electronegative nitrogen atoms significantly influences the ring's electronic properties, making it electron-deficient compared to benzene.[4] This electron deficiency is a defining characteristic that dictates its reactivity.
Key properties of the pyridazine nucleus include:
-
Weak Basicity: The lone pairs of the nitrogen atoms are less available for protonation compared to pyridine, with a pKa of approximately 2.3.[4]
-
High Polarity: The molecule possesses a significant dipole moment of about 4D.[4]
-
Reactivity: The electron-poor nature of the ring makes it susceptible to nucleophilic attack, particularly when activated by electron-withdrawing groups or good leaving groups.[5][6]
Caption: The core aromatic structure of pyridazine.
A Predictive Analysis of Substituent Effects
The properties and reactivity of the target molecule are dictated by the interplay of its three substituents: one chlorine atom at the C4 position and two methoxy groups at the C3 and C5 positions.
The 4-Chloro Substituent: A Site for Functionalization
The chlorine atom at the C4 position is predicted to have two primary effects:
-
Inductive Electron Withdrawal: Due to its electronegativity, the chlorine atom will pull electron density from the ring through the sigma bond, further increasing the ring's electron deficiency.[7]
-
Leaving Group Potential: The chloro group is an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions. The electron-deficient pyridazine ring inherently activates attached halogens for displacement by nucleophiles. This C4-Cl bond is the most probable site for introducing further molecular diversity.
The 3,5-Dimethoxy Substituents: Modulators of Reactivity
The methoxy group has a dual electronic nature:
-
Mesomeric (Resonance) Donation: The oxygen lone pairs can donate electron density into the aromatic π-system. This effect is strongest at the ortho and para positions.
-
Inductive Withdrawal: The electronegative oxygen atom withdraws electron density through the sigma bond.[8]
In the case of 4-Chloro-3,5-dimethoxypyridazine, the two methoxy groups at C3 and C5 are ortho to the C4-chloro position. Their resonance-donating effect would increase the electron density on the ring carbons they are attached to, potentially modulating the overall electrophilicity of the ring. However, the powerful electron-withdrawing nature of the pyridazine core itself will still dominate. The primary influence of these methoxy groups will be to direct the regiochemistry of further reactions and to influence the molecule's conformation and binding properties in a biological context.
Caption: Predicted electronic effects of substituents.
Predicted Physicochemical Properties
While experimental data is unavailable, we can estimate the physicochemical properties of 4-Chloro-3,5-dimethoxypyridazine based on its structure and data from analogous compounds. These predictions are valuable for designing experimental conditions for synthesis, purification, and biological screening.
| Property | Predicted Value | Rationale / Comments |
| CAS Number | Not Assigned | The compound does not appear in current chemical registries. |
| Molecular Formula | C₆H₇ClN₂O₂ | Derived from the chemical structure. |
| Molecular Weight | 190.59 g/mol | Calculated from the molecular formula. |
| Appearance | Predicted to be a solid at room temperature. | Based on similarly substituted heterocycles. For example, 3-amino-6-chloropyridazine is a solid.[9] |
| Solubility | Predicted to be soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) and poorly soluble in water. | The polar pyridazine core and methoxy groups are balanced by the chloro-substituent and overall molecular size. |
| Predicted LogP | ~1.5 - 2.5 | An estimation based on the contributions of the chloro- and methoxy- groups, suggesting moderate lipophilicity suitable for drug development. |
| Predicted pKa (basic) | ~1.0 - 2.0 | The basicity of the pyridazine nitrogens will be significantly reduced by the inductive effect of the chloro and methoxy groups. |
Potential Synthetic Strategies
The synthesis of 4-Chloro-3,5-dimethoxypyridazine would likely require a multi-step approach, focusing on the construction of the substituted pyridazine ring. A plausible retro-synthetic analysis suggests starting from a 1,4-dicarbonyl precursor or a tetrazine derivative.
Proposed Experimental Protocol via 1,4-Dicarbonyl Condensation
A common method for pyridazine synthesis involves the condensation of a 1,4-dicarbonyl compound with hydrazine.[10]
-
Step 1: Synthesis of a Dichlorinated Precursor. A potential starting point could be the dichlorination of a suitable 3,5-dihydroxypyridazine or a related precursor.
-
Step 2: Selective Methoxylation. The resulting dichlorinated intermediate could then undergo nucleophilic substitution with sodium methoxide. Reaction conditions (temperature, solvent) would need to be carefully controlled to achieve selective substitution at the C3 and C5 positions, potentially leaving the C4 position unreacted or allowing for sequential, controlled substitutions.
-
Step 3: Chlorination at C4. If a precursor with a hydroxyl or other group at C4 is used, a final chlorination step using a reagent like phosphorus oxychloride (POCl₃) would be necessary to install the C4-chloro substituent.
Caption: A potential synthetic workflow for the target compound.
Potential Applications in Medicinal Chemistry and Drug Discovery
The pyridazine nucleus is considered a "privileged scaffold" due to its frequent appearance in bioactive compounds.[1] The specific combination of chloro and dimethoxy substituents on this core suggests several potential therapeutic applications.
-
Kinase Inhibition: Many kinase inhibitors feature a heterocyclic core that acts as a hinge-binder within the ATP-binding pocket of the enzyme. The pyridazine nitrogens can act as hydrogen bond acceptors. The methoxy groups can provide additional interactions or improve pharmacokinetic properties, while the chlorine at C4 serves as a vector for attaching larger side chains to target specific regions of the kinase.[11]
-
Anti-inflammatory Agents: Pyridazine derivatives have been investigated as inhibitors of key inflammatory mediators like TNF-α and IL-6.[2] The substituents on the proposed molecule could be tuned to optimize activity against these targets.
-
Anticancer Agents: The pyridazine scaffold is present in numerous compounds with demonstrated anticancer activity, targeting processes like cell signaling and tumor metabolism.[1]
The value of 4-Chloro-3,5-dimethoxypyridazine lies in its potential as a versatile intermediate. The reactive C4-chloro position allows for the application of modern cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to rapidly generate a library of analogues for screening against various biological targets.
Predicted Safety and Handling
As a novel, uncharacterized compound, 4-Chloro-3,5-dimethoxypyridazine must be handled with extreme caution. The following precautions are based on the known hazards of related chloropyridazines and halogenated aromatic compounds.[12]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields, and a lab coat. Work should be conducted in a well-ventilated fume hood.
-
Toxicity: Halogenated heterocycles can be harmful if swallowed, inhaled, or absorbed through the skin. They may cause skin and eye irritation.[12] Assume the compound is toxic and handle it accordingly.
-
Disposal: Dispose of all waste in accordance with local, state, and federal regulations for hazardous chemical waste.
Conclusion
4-Chloro-3,5-dimethoxypyridazine represents an intriguing, albeit unexplored, area of chemical space. While no direct experimental data exists for this molecule, this guide provides a robust, predictive framework based on established chemical principles. We predict this compound to be a moderately lipophilic solid, characterized by an electron-deficient pyridazine core activated for nucleophilic substitution at the C4 position. Its synthesis is feasible through established heterocyclic chemistry routes, and its structure is a promising starting point for the development of new therapeutic agents, particularly in oncology and immunology. This guide is intended to serve as a foundational resource to stimulate and inform future research into this and related novel pyridazine scaffolds.
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